molecular formula C10H11NO4 B13268472 Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate

Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate

Cat. No.: B13268472
M. Wt: 209.20 g/mol
InChI Key: PFXNNKXRIMOZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is a carbamate derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 5, respectively, and a carbamoylformate ester functional group. The addition of a 5-methyl substituent likely increases its molar mass to approximately 197.19 g/mol (C₉H₁₁NO₄) and modifies its physicochemical properties, including solubility and reactivity.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(3-hydroxy-5-methylanilino)-2-oxoacetate

InChI

InChI=1S/C10H11NO4/c1-6-3-7(5-8(12)4-6)11-9(13)10(14)15-2/h3-5,12H,1-2H3,(H,11,13)

InChI Key

PFXNNKXRIMOZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-hydroxy-5-methylphenyl isocyanate with methyl formate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point/Boiling Point Solubility
This compound (Target) C₉H₁₁NO₄ 197.19 (calculated) 3-hydroxy, 5-methyl phenyl Not reported Likely polar organic solvents
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 3-hydroxy phenyl Not reported Ethanol, DCM
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate C₁₁H₁₂N₂O₅ 252.23 2-methyl, 5-nitro phenyl Not reported Organic solvents
Ethyl ([(2-methoxyphenyl)methyl]carbamoyl)formate C₁₂H₁₅NO₄ 237.25 2-methoxybenzyl Not reported Lipophilic media

Key Observations :

  • Solubility : Ethyl derivatives (e.g., nitro or methoxy substituents) exhibit lower polarity, favoring solubility in lipophilic solvents , whereas hydroxylated analogs like the target compound may prefer polar solvents.

Key Risks :

  • Dust Explosion : Methyl (3-hydroxyphenyl)-carbamate’s combustible dust hazard suggests similar risks for the target compound if powdered.
  • Environmental Impact : Hydroxyl groups may increase aquatic toxicity, necessitating containment measures .

Biological Activity

Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on various studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 213.22 g/mol

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of carbamate compounds have shown significant activity against various cancer cell lines.

  • Case Study 1 : A series of carbamate derivatives were tested against the MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent compound exhibited an IC50_{50} value of 20.1 µM against BT549 cells, indicating substantial anticancer efficacy .

Cholinesterase Inhibition

Research has highlighted the potential of carbamate compounds as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's.

  • Case Study 2 : Proline-based carbamates were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most effective compound demonstrated an IC50_{50} of 46.35 µM against AChE, suggesting that similar structures may also exhibit notable inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer.
  • Receptor Modulation : It may act as an allosteric modulator for specific receptors, enhancing or inhibiting signaling pathways critical for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

ParameterValue
Plasma Half-lifeTBD
BioavailabilityTBD
MetabolismLiver
ExcretionUrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.